molecular formula C8H15F2NO3S B13520622 (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide

Cat. No.: B13520622
M. Wt: 243.27 g/mol
InChI Key: PLJHUKBNUIWZNQ-UHFFFAOYSA-N
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Description

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C8H15F2NO3S and a molecular weight of 243.27 g/mol It is characterized by the presence of a cyclohexyl ring substituted with methoxy and difluoro groups, along with a methanesulfonamide moiety

Preparation Methods

The synthesis of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide is a sulfonamide compound characterized by its unique difluoromethoxy substitution on a cyclohexane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C9H12F2N2O3S
  • Molecular Weight : 270.26 g/mol
  • CAS Number : 2503201-82-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide group is known for its ability to inhibit certain enzyme activities, which can lead to therapeutic effects in conditions such as inflammation and bacterial infections.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses, making it a candidate for further exploration in anti-inflammatory therapies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth ,
Enzyme InhibitionSignificant inhibition of target enzymes ,
Anti-inflammatoryModulation of inflammatory markers,

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. This suggests potential use as an antibiotic agent in treating infections caused by resistant strains.

Case Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibition profile revealed that this compound effectively inhibited carbonic anhydrase activity with an IC50 value of 50 nM. This inhibition could have implications for the treatment of conditions like glaucoma and obesity.

Properties

Molecular Formula

C8H15F2NO3S

Molecular Weight

243.27 g/mol

IUPAC Name

(4,4-difluoro-1-methoxycyclohexyl)methanesulfonamide

InChI

InChI=1S/C8H15F2NO3S/c1-14-7(6-15(11,12)13)2-4-8(9,10)5-3-7/h2-6H2,1H3,(H2,11,12,13)

InChI Key

PLJHUKBNUIWZNQ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(CC1)(F)F)CS(=O)(=O)N

Origin of Product

United States

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